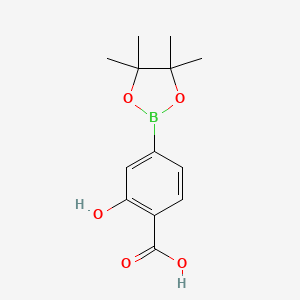

2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid

Description

2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a boronate ester-functionalized benzoic acid derivative. The compound features a hydroxyl group at the 2-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position of the aromatic ring. This structure enables dual reactivity: the boronate ester participates in Suzuki-Miyaura cross-coupling reactions , while the hydroxyl and carboxylic acid groups allow further functionalization (e.g., esterification, amidation) .

Properties

IUPAC Name |

2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BO5/c1-12(2)13(3,4)19-14(18-12)8-5-6-9(11(16)17)10(15)7-8/h5-7,15H,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKDAWFDCLSDUIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a compound of interest in medicinal chemistry and material sciences due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 741698-75-9

- Molecular Formula : C13H17BO4

- Molecular Weight : 248.09 g/mol

- Physical Form : Crystalline powder

- Melting Point : 227.0°C to 232.0°C

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Antioxidant Activity : The dioxaborolane moiety is known for its ability to scavenge free radicals, which can mitigate oxidative stress in cells.

- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Cell Signaling Modulation : The hydroxyl group on the benzene ring can participate in hydrogen bonding with biomolecules, influencing cell signaling pathways.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

- Anti-inflammatory Properties : Studies have shown that derivatives of benzoic acid exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

- Antimicrobial Activity : Some compounds with similar structures have demonstrated antimicrobial properties against various pathogens.

- Potential Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction.

Data Table of Biological Activities

Case Study 1: Antioxidant Efficacy

In a study examining the antioxidant properties of various benzoic acid derivatives, this compound was found to significantly reduce oxidative stress markers in vitro. The compound demonstrated a dose-dependent increase in antioxidant enzyme activity.

Case Study 2: Anti-inflammatory Effects

A research investigation into the anti-inflammatory effects revealed that the compound inhibited the expression of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 3: Anticancer Properties

In vitro studies on breast cancer cell lines showed that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways.

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions :

2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid serves as an important reagent in organic synthesis. It can participate in various chemical reactions such as:

- Oxidation : The compound can be oxidized to yield hydroxylated or carboxylated derivatives.

- Reduction : It can undergo reduction reactions to produce different derivatives.

- Substitution Reactions : The compound can be involved in substitution reactions where functional groups are exchanged.

These reactions are typically facilitated by catalysts like palladium under controlled conditions to optimize yield and purity.

Biological Applications

Biochemical Assays :

The compound is utilized in biochemical assays to study enzyme activities and interactions. Its ability to modulate enzyme functions makes it valuable for investigating metabolic pathways and drug interactions.

Probes for Biological Processes :

Due to its specific binding properties, it acts as a probe for studying various biological processes. For example, it can be used to track the activity of certain enzymes or receptors within cellular environments.

Case Study 1: Enzyme Modulation

A study demonstrated that this compound could effectively modulate the activity of specific enzymes involved in metabolic pathways. The results indicated that varying concentrations of the compound led to significant changes in enzyme kinetics, suggesting potential therapeutic applications in metabolic disorders.

Case Study 2: Synthesis of Complex Molecules

In another research endeavor, the compound was used as a building block for synthesizing more complex organic molecules. Researchers reported successful synthesis routes that utilized this compound to create derivatives with enhanced biological activity. This highlights its utility not only as a reagent but also as a precursor for drug development.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs and their distinguishing features:

Q & A

Q. What are the common synthetic routes for preparing 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides or triflates. For example, boronic ester intermediates are coupled with halogenated benzoic acid derivatives under inert atmospheres (N₂/Ar) in polar aprotic solvents like THF or DMF. Post-reaction purification often involves column chromatography and recrystallization to achieve >95% purity .

Q. How is the compound characterized to confirm its structural integrity?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C/¹¹B NMR to verify substituent positions and boron coordination .

- X-ray Crystallography : SHELXL/SHELXS programs refine crystal structures, resolving bond angles and steric effects (e.g., dioxaborolane ring planarity) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₁₄H₁₉BO₄, MW 274.11) and isotopic patterns .

Advanced Research Questions

Q. How can reaction yields be optimized in Suzuki-Miyaura couplings involving this boronic ester?

Yield optimization requires:

- Ligand selection : Bulky ligands like SPhos or RuPhos enhance catalytic activity for sterically hindered substrates .

- Solvent choice : Mixed solvents (e.g., DMF:H₂O) improve solubility of polar intermediates .

- Temperature control : Reactions at 80–100°C minimize side-product formation while ensuring full conversion .

Q. How to resolve contradictions in spectroscopic data during characterization?

Conflicting NMR/IR data (e.g., unexpected splitting or missing peaks) may arise from rotamers or boron coordination dynamics . Strategies include:

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Challenges include low crystal symmetry and twinning due to the dioxaborolane ring’s conformational rigidity. Solutions involve:

Q. How does the compound’s boronic ester moiety influence its reactivity in biological assays?

The dioxaborolane group enhances hydrolytic stability compared to free boronic acids, making it suitable for in vitro assays. However, solubility in aqueous buffers (e.g., PBS) may require co-solvents like DMSO (≤10% v/v) or PEG-based formulations .

Q. What role does the hydroxyl group play in electronic tuning for optoelectronic applications?

The phenolic -OH group participates in intramolecular charge transfer (ICT) when conjugated with electron-deficient moieties (e.g., cyano or triazine groups). This property is exploited in organic light-emitting diodes (OLEDs) to modulate emission wavelengths .

Methodological Notes

- Synthetic Protocols : Prioritize anhydrous conditions to prevent boronic ester hydrolysis.

- Analytical Workflows : Combine multiple techniques (e.g., XRD + HRMS) to address structural ambiguities.

- Safety : Handle boron-containing intermediates in fume hoods due to potential toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.